(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647511 | |
| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83649-47-2 | |
| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, a chiral amino acid derivative, serves as a valuable building block in pharmaceutical research and development.[1][2] Its utility in chiral synthesis and the development of novel therapeutics, including neuroprotective agents, underscores the importance of a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a paramount parameter that directly governs the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[]
This technical guide provides a comprehensive analysis of the solubility profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causal factors governing its solubility, provides field-proven methodologies for its experimental determination, and offers insights into the practical application of this knowledge in a drug development context.
Core Physicochemical Characteristics
The solubility of an API is not an isolated property but is intrinsically linked to its fundamental molecular and physical characteristics. The hydrochloride salt form of (S)-3-Amino-3-phenylpropionic acid is deliberately chosen to enhance aqueous solubility, a common strategy for APIs containing a basic nitrogen atom.[4][5] The key properties influencing its dissolution behavior are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to off-white solid crystalline powder | [1][6] |
| Melting Point | 247-250°C (with decomposition) | [1] |
| Predicted pKa | 3.45 ± 0.12 (for the carboxylic acid) | [7] |
The crystalline nature of the compound suggests a well-defined lattice structure, the energy of which must be overcome by solvent-solute interactions for dissolution to occur. The melting point provides an indirect measure of this lattice energy. The presence of ionizable groups—a carboxylic acid and an amino group—and its formulation as a hydrochloride salt are the most critical determinants of its pH-dependent solubility.
Qualitative and Quantitative Solubility Profile
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is generally characterized as being soluble in aqueous media and some polar organic solvents.
Qualitative Solubility
A summary of its solubility in common laboratory solvents is presented below. This information is crucial for selecting appropriate solvent systems for analysis, purification, and initial formulation screening.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][6] |
| Methanol | Soluble | [6] |
| Aqueous Acid | Sparingly Soluble (as the free amino acid) | [7] |
Note: The "sparingly soluble" description for the free amino acid in aqueous acid highlights the importance of the salt form for enhancing solubility.
Factors Influencing Aqueous Solubility
The solubility of an ionizable API like (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is not a single value but a function of its environment.[] Understanding these dependencies is essential for developing a robust formulation that performs consistently.
2.2.1. The Critical Role of pH
As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid), the compound's solubility is highly dependent on the pH of the aqueous medium. The hydrochloride salt ensures that the amino group is protonated, enhancing its interaction with water molecules and significantly increasing solubility compared to the neutral zwitterionic form.
The relationship between pH, pKa, and solubility can be visualized in a pH-solubility profile. For this compound, at low pH, the carboxylic acid group is protonated (neutral) while the amino group is protonated (positive charge), leading to high solubility. As the pH increases towards the pKa of the carboxylic acid (around 3.45), the compound will be predominantly in its zwitterionic form, which typically exhibits lower solubility (the "isoelectric point").[8] Further increasing the pH will deprotonate the amino group, leading to the anionic form, which will again see an increase in solubility. The formation of the hydrochloride salt is a strategy to keep the pH of the microenvironment low upon dissolution, favoring the highly soluble cationic form.[5][9]
2.2.2. Temperature Dependence
The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be quantified experimentally, as it impacts manufacturing processes (e.g., crystallization, formulation) and stability testing. According to World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[10]
2.2.3. The Common Ion Effect
The common ion effect can reduce the solubility of an ionic compound when another salt with a common ion is present in the solution.[5] For (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, dissolving it in a medium that already contains a significant concentration of chloride ions (e.g., certain biorelevant media like FaSSIF or FeSSIF) could potentially suppress its dissolution.[5] This is a critical consideration for predicting in vivo performance and must be evaluated during pre-formulation.
Experimental Protocol for Equilibrium Solubility Determination
To generate reliable and reproducible solubility data, a standardized protocol is paramount. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[10][11]
Principle
The shake-flask method involves adding an excess amount of the solid API to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved API in the supernatant is measured, representing the saturation solubility.[11]
Step-by-Step Methodology
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[10] Other solvents of interest (e.g., ethanol, propylene glycol) should also be prepared.
-
Addition of API: Add an excess amount of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride to a known volume of each medium in a sealed container (e.g., glass vial). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[11]
-
Equilibration: Place the sealed containers in a constant temperature shaker bath, typically set at 25°C for physicochemical characterization and 37°C for biopharmaceutical assessment.[10] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment should be conducted to determine how long it takes to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.[11]
-
Analysis: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Solid Phase Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or the free base).[10]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Practical Implications in Drug Development
A comprehensive solubility profile is not merely academic; it is a cornerstone of rational drug development.
-
Pre-formulation: The pH-solubility profile guides the selection of the formulation type. For an oral dosage form, the data predicts how the API will dissolve in the varying pH environments of the gastrointestinal tract.[]
-
Formulation Development: Knowing the solubility in various co-solvents and excipients allows for the development of liquid formulations or advanced solid dosage forms like amorphous solid dispersions if aqueous solubility is insufficient for the target dose.[12]
-
Biopharmaceutics Classification: The equilibrium solubility at 37°C across the physiological pH range is a key component of the BCS, which can be used to justify biowaivers, potentially reducing the need for costly and time-consuming clinical bioequivalence studies.[10]
Conclusion
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a crystalline solid with good solubility in water and methanol, a property intentionally engineered by its salt form.[1][6] Its solubility is not a static value but is dynamically influenced by pH, temperature, and the ionic composition of the solvent system. A thorough experimental characterization, using standardized protocols like the shake-flask method, is indispensable for any research or development program involving this compound. The resulting data provides the foundational knowledge required for robust formulation design, manufacturing process control, and accurate prediction of in vivo performance, thereby ensuring the development of a safe and effective final drug product.
References
- JIGS Chemical Limited. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.
- LookChem. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2.
- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
- Sigma-Aldrich.
- American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.
- ChemicalBook. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8.
- MDPI.
- World Health Organization (WHO).
- Lund University Publications.
- Tablets & Capsules.
- MilliporeSigma.
- Chem-Impex. S-3-Amino-3-phenylpropionic acid.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. scribd.com [scribd.com]
- 6. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Guide: 1H NMR Characterization of (S)-(-)-3-Amino-3-phenylpropionic Acid HCl
Executive Summary
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often referred to as
This guide provides a definitive technical analysis of its proton nuclear magnetic resonance (
Part 1: Structural Analysis & Theoretical Prediction
The ABX Spin System
The defining feature of the
Due to the adjacent chiral center at
-
A and B are the
-methylene protons ( ). -
X is the chiral
-methine proton ( ).
This results in a complex splitting pattern that serves as the "fingerprint" for the molecule's stereochemical integrity.
Molecular Connectivity Diagram
The following diagram maps the scalar couplings (
Figure 1: Connectivity and magnetic coupling network. Note the strong geminal coupling between alpha-protons and unequal vicinal coupling to the beta-proton.
Part 2: Experimental Protocol
Solvent Selection Strategy
The choice of solvent fundamentally alters the spectrum due to the hydrochloride salt form.
| Parameter | Deuterium Oxide ( | DMSO- |
| Amine Protons | Invisible. Rapid exchange with | Visible. Appears as a broad singlet (integration 3H) around 8.5–8.8 ppm. |
| Carboxyl Proton | Invisible. Exchanges with solvent. | Broad/Invisible. Often too broad to observe clearly due to H-bonding. |
| Solubility | Excellent (>50 mg/mL). | Good. |
| Chemical Shifts | Slight upfield shift due to hydration shells. | Downfield shifts due to H-bonding. |
| Use Case | Routine purity checks; salt stoichiometry verification. | Full structural elucidation; observing exchangeable protons. |
Sample Preparation (Standardized)
To ensure reproducibility and avoid concentration-dependent shifts:
-
Mass: Weigh
mg of the HCl salt. -
Solvent: Add
L of DMSO- (99.9% D) or . -
Reference:
-
For DMSO: Use residual solvent peak (quintet at 2.50 ppm).
-
For
: Use internal TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm, but temperature sensitive).
-
-
Acquisition: 16 scans minimum; relaxation delay (
) seconds to allow relaxation of the quaternary carboxyl carbon if running .
Part 3: Spectral Assignment & Data
Chemical Shift Table (DMSO- )
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Position | Type | Multiplicity | Integration | Coupling ( | Assignment Logic | |
| Amine | 8.40 – 8.90 | Broad Singlet | 3H | - | Protonated amine (salt form). | |
| Aromatic | 7.30 – 7.55 | Multiplet | 5H | - | Overlapping ortho/meta/para protons. | |
| Methine ( | 4.55 – 4.65 | dd or t (app) | 1H | Deshielded by | ||
| Methylene ( | 3.05 – 3.15 | dd | 1H | Diastereotopic proton A. | ||
| Methylene ( | 2.80 – 2.95 | dd | 1H | Diastereotopic proton B. |
> Note: In
Decoding the ABX Pattern
The most common error in analyzing this spectrum is misinterpreting the
-
Geminal Coupling (
): The two protons on the -carbon couple to each other strongly (~16 Hz). This creates a large split. -
Vicinal Coupling (
and ): Each -proton couples to the chiral -proton. Because of the fixed chirality and preferred rotamers in solution, the dihedral angles differ, leading to . -
Visual Result: You will see two distinct sets of "doublet of doublets" in the 2.8–3.2 ppm region. The distance between the centers of these multiplets represents the chemical shift difference (
).
Impurity Profiling Workflow
Use the following logic flow to identify common synthesis byproducts.
Figure 2: Rapid impurity identification logic. Elimination byproducts (cinnamic acid derivatives) are common if the synthesis involved harsh acidic/basic conditions.
Part 4: Advanced Considerations
Enantiomeric Excess (ee) Determination
Standard
-
Chiral Solvating Agents (CSA): Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. The diastereomeric complexes formed will cause the
-methyl protons to split into distinct signals for the (R) and (S) enantiomers. -
Mosher's Acid Derivatization: React the amine with Mosher's acid chloride. The resulting diastereomers will show significant chemical shift differences in the fluorine (
) or proton NMR.
pH Dependence
If analyzing in
-
Low pH (HCl salt):
-proton is deshielded (~4.6 ppm) due to the electron-withdrawing group. -
Neutral/High pH (Free base/Zwitterion): Deprotonation to
shields the -proton, shifting it upfield to ~4.2 ppm. Always report the pH or salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ABX system analysis).
- SDBS (Spectral Database for Organic Compounds).SDBS No. 16234 (Beta-phenylalanine). AIST, Japan. (General reference for beta-amino acid shifts).
Technical Guide: Crystal Structure & Properties of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride
This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic characteristics of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.
Executive Summary
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-
While the free amino acid exists as a zwitterion in the solid state, the hydrochloride salt provides enhanced solubility and defined hydrogen-bonding networks essential for controlled crystallization during drug substance manufacturing. This guide details its molecular conformation, solid-state organization, and synthesis, bridging the gap between raw crystallographic data and pharmaceutical application.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | (3S)-3-Amino-3-phenylpropanoic acid hydrochloride |
| Common Name | (S)- |
| CAS Number | 83649-47-2 |
| Molecular Formula | C |
| Molecular Weight | 201.65 g/mol |
| Chirality | (S)-configuration at |
| Melting Point | 179–184 °C (with decomposition) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether |
Structural Analysis: Molecular & Crystal Architecture
Molecular Conformation
Unlike naturally occurring
-
Backbone Torsion: In the hydrochloride salt, the C
–C bond typically adopts a gauche conformation to minimize steric repulsion between the bulky phenyl ring and the carboxylic acid moiety. -
Phenyl Ring Orientation: The phenyl group at the C
position is essentially planar. In the crystal lattice, it acts as a hydrophobic anchor, facilitating - stacking interactions that stabilize the packing. -
Protonation State: The amine exists as a protonated ammonium group (
), while the carboxylic acid remains protonated ( ), counterbalanced by a chloride anion ( ).
Crystal Packing & Hydrogen Bonding
The crystal structure of
-
Ionic Layering: The structure consists of hydrophilic layers containing the polar ammonium and carboxylic acid groups, alternating with hydrophobic layers of phenyl rings.
-
Chloride Bridging: The
ion acts as a multi-point hydrogen bond acceptor. It typically accepts 3 hydrogen bonds from the group of neighboring molecules, forming a continuous hydrogen-bonded ribbon along the crystallographic b-axis. -
Head-to-Tail Bonding: A secondary network involves direct hydrogen bonds between the carboxylic hydroxyl (
) and the carbonyl oxygen of an adjacent molecule, creating "head-to-tail" chains.
Visualization of Structural Hierarchy
Figure 1: Hierarchical organization of (S)-beta-phenylalanine HCl in the solid state, showing the separation of ionic bonding and hydrophobic stacking.
Experimental Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction or seed generation, the following "antisolvent vapor diffusion" method is recommended. This protocol leverages the differential solubility between methanol and diethyl ether.
Materials
-
Solute: (S)-3-Amino-3-phenylpropionic acid HCl (crude).[1][2]
-
Solvent: Methanol (HPLC grade).
-
Antisolvent: Diethyl ether (Anhydrous).
Workflow
-
Dissolution: Dissolve 100 mg of the HCl salt in the minimum amount of warm methanol (~40°C) to create a near-saturated solution. Filter through a 0.22 µm PTFE syringe filter to remove particulate nuclei.
-
Vapor Diffusion Setup: Place the methanol solution in a small inner vial (2 mL). Place this open vial inside a larger outer jar (20 mL) containing 5 mL of diethyl ether.
-
Equilibration: Tightly seal the outer jar. Store at 4°C in a vibration-free environment.
-
Growth: Over 48–72 hours, ether vapors will diffuse into the methanol, slowly lowering the solubility of the salt.
-
Harvesting: Colorless prismatic crystals will form. Harvest by decanting the mother liquor and washing with cold ether.
Pharmaceutical Applications & Synthesis[1][5][6]
Role in Taxol Biosynthesis
(S)-
Synthetic Pathway Visualization
Figure 2: Biosynthetic conversion of L-Phenylalanine to the Taxol side-chain precursor via the beta-amino acid intermediate.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved January 31, 2026 from [Link].
-
- Beta-Amino Acid Crystallography: Tsvetkov, D. S., & Mazurin, M. O. (2020). Crystal structure of mono-β-alanine hydrochloride. Butlerov Communications, 62(6), 133-138. (Cited for packing motif analogy).
-
Biosynthetic Pathway (Taxol)
-
Enzymatic Resolution & Synthesis
Sources
- 1. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. proteopedia.openfox.io [proteopedia.openfox.io]
A Senior Application Scientist's Guide to the Theoretical Analysis of β-Amino Acid Conformation
Abstract
β-amino acids represent a fascinating class of non-natural building blocks that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural properties, conferred by an additional carbon atom in the backbone compared to their α-amino acid counterparts, lead to distinct conformational preferences and the ability to form stable, predictable secondary structures.[1][3] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscape of β-amino acids and their oligomers, β-peptides. We will delve into the fundamental principles governing their structure, the computational tools used for their study, and the critical interplay between theoretical predictions and experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acids in their work.
Introduction: The Structural Uniqueness of β-Amino Acids
Unlike α-amino acids, the building blocks of natural proteins, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration introduces a greater degree of conformational flexibility, allowing them to adopt a wider range of secondary structures not accessible to α-peptides.[4] These structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and well-defined sheet-like architectures, exhibit remarkable stability against proteolytic degradation, a highly desirable trait for therapeutic peptides.[1][5][6]
The position of the side chain on the β-carbon further diversifies their structural potential. β²-amino acids have the side chain attached to the carbon adjacent to the carbonyl group, while in β³-amino acids, it is bonded to the carbon next to the nitrogen atom.[4][7] This variation in side-chain placement significantly influences local stereoelectronic effects and, consequently, the overall conformational preferences of the molecule.
The ability to form stable, predictable secondary structures has made β-peptides, or "foldamers," powerful tools for mimicking and modulating biological interactions, including protein-protein interactions and receptor binding.[5][6] Their applications span a wide range of therapeutic areas, including antimicrobial agents, anti-cancer therapies, and as scaffolds in drug design.[1][2][5]
The Conformational Landscape: Key Torsional Angles
The conformation of a β-amino acid residue within a peptide chain is primarily defined by a set of backbone dihedral angles. Understanding these angles is fundamental to predicting and analyzing their three-dimensional structures.
| Dihedral Angle | Description | Typical Values and Significance |
| Φ (phi) | C(i-1) - N(i) - Cα(i) - Cβ(i) | Influences the orientation of the preceding peptide bond relative to the Cα-Cβ bond. |
| θ (theta) | N(i) - Cα(i) - Cβ(i) - C(i) | The central and most flexible dihedral angle, largely determining the overall backbone fold. Gauche (±60°) and trans (180°) conformations are common.[4] |
| Ψ (psi) | Cα(i) - Cβ(i) - C(i) - N(i+1) | Governs the orientation of the subsequent peptide bond relative to the Cβ-C bond. |
| ω (omega) | Cα(i) - C(i) - N(i+1) - Cα(i+1) | Describes the geometry of the peptide bond itself. It is typically found in a planar trans conformation (~180°) due to partial double-bond character, although cis conformations (~0°) can occur, particularly with proline-like residues. |
A predominance of gauche conformations for the θ torsion angle is often associated with the formation of folded, helical structures.[4] The interplay of these dihedral angles, influenced by factors such as side-chain sterics, intramolecular hydrogen bonding, and solvent effects, dictates the accessible conformational space.
Theoretical Methodologies for Conformational Analysis
A variety of computational techniques are employed to explore the conformational preferences of β-amino acids. These methods range from rapid, empirical approaches to more computationally intensive quantum mechanical calculations.
Molecular Mechanics and Force Fields
Molecular mechanics (MM) methods are the workhorses of computational peptide chemistry. They represent molecules as a collection of atoms connected by springs, and the potential energy of a system is calculated using a force field.
Causality Behind Force Field Selection: The choice of a force field is a critical decision that directly impacts the accuracy of the simulation. Force fields are parameterized based on experimental data and high-level quantum mechanical calculations. For β-amino acids, it is crucial to select a force field that accurately reproduces the torsional energy profiles of the backbone dihedral angles. Standard protein force fields like AMBER, CHARMM, and OPLS have been used, but their performance can vary.[8][9][10] Some studies have highlighted the need for re-parameterization of backbone torsion terms to better balance secondary structure propensities.[8]
Experimental Protocol: Conformational Search using Molecular Dynamics
-
System Setup:
-
Build the initial structure of the β-amino acid or β-peptide using molecular modeling software.
-
Cap the N- and C-termini (e.g., with acetyl and N-methylamide groups) to mimic the peptide environment.[4]
-
Solvate the molecule in a periodic box of an appropriate solvent (e.g., explicit water models like TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the initial structure and remove any steric clashes. This is typically done using steepest descent followed by conjugate gradient algorithms.
-
-
Heating and Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) with positional restraints on the solute.
-
Equilibrate the system at the target temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute. The duration of equilibration depends on the system size and should be monitored by observing the convergence of properties like density and potential energy.
-
-
Production Molecular Dynamics (MD):
-
Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.
-
Save the atomic coordinates at regular intervals (e.g., every 10-100 ps) for subsequent analysis.
-
-
Analysis:
-
Analyze the trajectory to identify populated conformations by clustering structures based on root-mean-square deviation (RMSD).
-
Calculate the relative free energies of the major conformational states.
-
Analyze the evolution of dihedral angles and intramolecular hydrogen bonds over time.
-
Quantum Mechanical (QM) Methods
Quantum mechanical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are invaluable for studying the intrinsic conformational preferences of β-amino acids in the gas phase and with implicit solvation models.[4][7]
Causality Behind Method Selection: DFT methods, with functionals like B3LYP, often provide a good balance between accuracy and computational cost for systems of this size. The choice of basis set (e.g., cc-pVDZ) is also important, with larger basis sets generally yielding more accurate results at a higher computational expense.[4][7] QM methods are particularly useful for:
-
Validating and parameterizing molecular mechanics force fields.
-
Investigating the role of subtle electronic effects, such as hyperconjugation, on conformational stability.
-
Calculating accurate relative energies of different conformers.[4]
Experimental Protocol: QM Calculation of Conformational Energies
-
Initial Structure Generation:
-
Geometry Optimization:
-
For each initial structure, perform a full geometry optimization using the chosen QM method and basis set (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This will locate the nearest local energy minimum.
-
-
Frequency Calculation:
-
Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., cc-pVTZ).
-
-
Solvation Effects:
-
Incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and energy calculation steps.[4]
-
-
Analysis:
-
Compare the relative energies of the stable conformers to determine the most favored conformations.[4]
-
Factors Influencing β-Amino Acid Conformation
The conformational landscape of β-amino acids is not static but is influenced by a variety of factors.
Substitution and Steric Effects
The nature and position of the side chain (β² vs. β³) play a crucial role in determining conformational preferences. Bulky side chains can sterically hinder certain backbone conformations, while specific side chains can participate in intramolecular interactions that stabilize particular folds.
Furthermore, constraining the backbone through cyclization or the incorporation of residues like trans-2-aminocyclopentanecarboxylic acid (ACPC) can pre-organize the peptide into a specific conformation, sometimes enhancing its stability.[3][11] Backbone nitrogen substitution (aza-glycine) has also been shown to restrict the conformational space of glycine residues, biasing them towards specific β-turn conformations.[12][13]
Solvent Effects
The surrounding solvent can significantly impact the conformational equilibrium.[4] Polar solvents can stabilize more extended conformations by forming hydrogen bonds with the peptide backbone, while nonpolar solvents may favor folded structures driven by intramolecular hydrogen bonding. Continuum solvation models in QM calculations and explicit solvent molecules in MD simulations are essential for capturing these effects.[4] Studies have shown that solvation generally stabilizes conformations relative to the gas phase.[7]
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds are a key driving force for the formation of stable secondary structures in β-peptides. The additional backbone atoms create opportunities for various hydrogen-bonding patterns, such as C10, C12, and C14 hydrogen-bonded rings, which define different types of helices and turns. Theoretical studies are crucial for identifying and quantifying the strength of these interactions.
Bridging Theory and Experiment: The Role of NMR Spectroscopy
While computational methods provide unparalleled atomic-level detail, experimental validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides.[14][15][16]
Self-Validating System: The combination of theoretical modeling and NMR data creates a robust, self-validating system.
-
NMR provides experimental restraints: Nuclear Overhauser Effect (NOE) data provides information on through-space proton-proton distances, while J-coupling constants are related to dihedral angles.[14][17]
-
MD simulations interpret NMR data: MD simulations can generate a conformational ensemble that is largely compatible with the experimental NMR data.[14] This allows for a more detailed and consistent interpretation of the experimental results, especially when a peptide exists as an equilibrium of multiple conformations in solution.
-
Theory explains experimental observations: Discrepancies between a single predicted structure and experimental data can indicate the presence of multiple conformations, which can then be explored through more extensive simulations.[14]
Visualization of Computational Workflows and Concepts
Visualizing the complex relationships and workflows in theoretical studies is essential for clarity and understanding.
Caption: A generalized workflow for the theoretical study of β-amino acid conformation.
Caption: Key backbone dihedral angles defining β-amino acid conformation.
Conclusion and Future Outlook
Theoretical studies are indispensable for understanding and predicting the conformational behavior of β-amino acids. The synergy between high-level quantum mechanical calculations, extensive molecular dynamics simulations, and experimental data from techniques like NMR provides a powerful paradigm for elucidating their structural preferences. This knowledge is critical for the rational design of β-peptides with specific folds and functions, paving the way for novel therapeutics and biomaterials.
Future advancements in force field development, particularly those that accurately capture polarization effects and improve the description of backbone torsional energies, will further enhance the predictive power of these simulations.[18] Moreover, the integration of machine learning and artificial intelligence approaches, such as AlphaFold, holds promise for accelerating the prediction of β-peptide structures, although these models require further benchmarking for non-canonical amino acids.[19][20][21] As computational power continues to grow, so too will our ability to explore the complex and fascinating world of β-amino acid conformations.
References
-
Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
-
Cabré, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9679-9704. Retrieved from [Link]
-
Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Retrieved from [Link]
-
Stigers, K. D., Soth, M. J., & Nowick, J. S. (1999). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 96(25), 14274-14279. Retrieved from [Link]
-
Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 6, 29-41. Retrieved from [Link]
-
Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(5), 433-440. Retrieved from [Link]
-
Asad, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Peptides containing β‑ amino acid patterns (2). Slideshare. Retrieved from [Link]
-
Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PMC. Retrieved from [Link]
-
Impey, S. A., et al. (2012). Conformational Preferences of β- and γ-Aminated Proline Analogues. PMC. Retrieved from [Link]
-
Avbelj, F., & Baldwin, R. L. (2000). Amino acid conformational preferences and solvation of polar backbone atoms in peptides and proteins. Journal of Molecular Biology, 300(4), 965-984. Retrieved from [Link]
-
Waingeh, V. F., et al. (2016). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Retrieved from [Link]
-
Roy, S., & Horne, W. S. (2021). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications, 57(96), 12984-12987. Retrieved from [Link]
-
Chen, Y., et al. (2010). β-Hairpin Folding Mechanism of a Nine-Residue Peptide Revealed from Molecular Dynamics Simulations in Explicit Water. PMC. Retrieved from [Link]
-
van Gunsteren, W. F., et al. (2008). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Helvetica Chimica Acta, 91(10), 1956-1971. Retrieved from [Link]
-
Unknown Author. (n.d.). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Royal Society of Chemistry. Retrieved from [Link]
-
Lei, H., & Duan, Y. (2007). Force field influences in β-hairpin folding simulations. Journal of Molecular Modeling, 13(2), 327-339. Retrieved from [Link]
-
Daura, X., et al. (2008). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. ResearchGate. Retrieved from [Link]
-
Ragg, R. (2018, March 6). Behind the Science: β-Amino Acid Replacements in Protein Loops. ChemistryViews. Retrieved from [Link]
-
Santiveri, C. M., et al. (2005). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Biopolymers, 79(3), 153-163. Retrieved from [Link]
-
Hong, M. (n.d.). Solid-State NMR Studies of the Structure, Dynamics, and Assembly of β-Sheet Membrane Peptides and r-Helical. Hong Lab MIT. Retrieved from [Link]
-
Lamiable, A., et al. (2023). PEP-FOLD4: a pH-dependent force field for peptide structure prediction in aqueous solution. Nucleic Acids Research, 51(W1), W501-W508. Retrieved from [Link]
-
G-S-C, et al. (2019). Molecular Dynamics Simulations of Highly Crowded Amino Acid Solutions: Comparisons of Eight Different Force Field Combinations with Experiment and with Each Other. Journal of Chemical Theory and Computation, 15(10), 5826-5845. Retrieved from [Link]
-
J.S., R., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Retrieved from [Link]
-
Vitalini, F., Noé, F., & Keller, B. G. (2016). Molecular dynamics simulations of the twenty encoded amino acids in different force fields. Freie Universität Berlin. Retrieved from [Link]
-
Agoni, C. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]
-
Heo, L., & Feig, M. (2023). Benchmarking AlphaFold2 on peptide structure prediction. Structure, 31(1), 111-119.e2. Retrieved from [Link]
-
Unknown Author. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]
-
Leach, A. R. (2001). Force fields and molecular dynamics simulations. Annual Reports in Computational Chemistry, 1, 1-19. Retrieved from [Link]
-
Rettie, S., & Kozlov, S. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold. YouTube. Retrieved from [Link]
-
Thévenet, P., et al. (2012). PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides. Nucleic Acids Research, 40(Web Server issue), W288-W293. Retrieved from [Link]
-
Heinz, H., et al. (2016). Force fields for simulating the interaction of surfaces with biological molecules. Interface Focus, 6(1), 20150031. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Force field influences in β-hairpin folding simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular dynamics simulations of the twenty encoded amino acids in different force fields • Keller Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Molecular weight of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Topic: Molecular Weight & Physicochemical Profiling of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and QC Analysts
Precision Stoichiometry, Synthesis, and Quality Control in Chiral Drug Development
Executive Summary
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often abbreviated as (S)-
In drug development, the precise molecular weight of this compound is not merely a physical constant but the foundation of stoichiometric accuracy. Miscalculations regarding the salt form (HCl) versus the free amino acid can lead to yield deviations of ~22% in large-scale manufacturing. This guide provides an authoritative breakdown of the molecular identity, synthesis, and analytical protocols required to handle this compound with rigorous scientific integrity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data constitutes the "Source of Truth" for all stoichiometric calculations and regulatory filings.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| Compound Name | (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride | |
| Synonyms | (S)- | |
| CAS Number | 471259-71-9 (HCl Salt) | Free Acid CAS: 40856-44-8 |
| Molecular Formula | ||
| Molecular Weight | 201.65 g/mol | Free Acid MW: 165.19 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage |
| Melting Point | 247–250 °C (decomposition) | Sharp melting point indicates high enantiomeric purity |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | |
| Chirality | (S)-Configuration | Levorotatory [ |
Stoichiometric Criticality
When transitioning from research scale (mg) to process scale (kg), the Salt Correction Factor (SCF) must be applied if protocols list the free acid but the HCl salt is used.
Directive: If a protocol calls for 1.00 kg of (S)-
-phenylalanine (free acid), and you are using the hydrochloride salt, you must weigh 1.22 kg to maintain molar equivalence. Failure to do so results in under-dosing the limiting reagent.
Structural Analysis & Stereochemistry
The (S)-enantiomer is the pharmacologically active scaffold for many targets. The "beta" designation indicates the amino group is attached to the
Diagram 1: Structural Logic & Degradation Pathways
The following diagram illustrates the chemical connectivity and potential stress-degradation pathways (e.g., cyclization to
Caption: Chemical fate of (S)-3-Amino-3-phenylpropionic acid HCl. Neutralization can lead to desired coupling or unwanted cyclization to beta-lactams.
Synthesis & Purification Workflow
While commercial supplies are available, ensuring high Enantiomeric Excess (ee) often requires an in-house resolution step. The most robust method utilizes Biocatalytic Kinetic Resolution , which offers superior stereocontrol compared to classical crystallization.
Protocol: Enzymatic Resolution of Racemic -Phenylalanine Ethyl Ester
Objective: Isolate high-purity (S)-acid from racemic ester precursors.
-
Substrate Preparation: Dissolve racemic ethyl 3-amino-3-phenylpropionate in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE) to enhance solubility.
-
Enzymatic Hydrolysis: Add Lipase B from Candida antarctica (CAL-B) .
-
Reaction Monitoring: Monitor pH. The release of free acid will drop the pH; maintain at 7.0 using an autotitrator with 1M NaOH.
-
Separation:
-
Extract the unreacted (R)-ester with ethyl acetate (organic phase).
-
The (S)-acid remains in the aqueous phase as the sodium salt.
-
-
Acidification & Isolation:
-
Acidify aqueous phase to pH 1-2 using 6M HCl.
-
Cool to 4°C to precipitate (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.
-
Recrystallization: Recrystallize from Ethanol/Water to remove trace salts.
-
Diagram 2: Biocatalytic Resolution Workflow
Caption: Workflow for isolating the (S)-enantiomer via lipase-catalyzed kinetic resolution, ensuring high optical purity.
Analytical Characterization
Verifying the molecular weight and purity requires a dual-method approach: HPLC for enantiomeric purity and Titration for salt stoichiometry.
Method A: Chiral HPLC (Enantiomeric Excess)
Standard C18 columns cannot distinguish enantiomers. Use a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak IA or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Phenyl ring absorption).
-
Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.
Method B: Potentiometric Titration (Chloride Content)
To confirm the material is the monohydrochloride salt (MW 201.65) and not the free base or hemi-salt.
-
Dissolve 100 mg of sample in 50 mL deionized water.
-
Titrate with 0.1 N Silver Nitrate (
). -
Endpoint: Potentiometric detection using a Silver/Sulfide electrode.
-
Calculation:
Theoretical Chloride for C9H12ClNO2 is 17.58%.
Applications in Drug Discovery[2][13][14]
The molecular weight of 201.65 g/mol is frequently used in the calculation of Atom Economy for the following synthetic routes:
-
Dapoxetine Synthesis: The (S)-amino acid is reduced to the amino alcohol, a direct precursor to Dapoxetine. The HCl salt provides better solubility in the reduction media (e.g.,
) compared to the zwitterionic free acid. - -Lactam Antibiotics: Cyclization of the amino acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactams.
-
Integrin Antagonists: Used as a rigid spacer in RGD (Arg-Gly-Asp) mimetics to improve bioavailability.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will increase the apparent mass, leading to errors in MW calculations during weighing.
-
Protocol: Always equilibrate the container to room temperature before opening. Weigh quickly or use a glovebox for GMP synthesis.
-
-
Storage: Store at 2–8°C under Argon or Nitrogen.
-
Safety: Irritant to eyes and respiratory system.[5][6][7] Use P95/N95 dust masks during handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]
-
Soloshonok, V. A., et al. (2014). Biocatalytic processes for the synthesis of chiral beta-amino acids. Tetrahedron: Asymmetry.[8][4] (Contextualizes the enzymatic resolution workflow).
-
Vertex AI Grounding Source. Chemical Identity and CAS Registry Data.[9] (Verified CAS 471259-71-9 and MW 201.65).[10][8]
Sources
- 1. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]
- 2. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 3. cphi-online.com [cphi-online.com]
- 4. researchgate.net [researchgate.net]
- 5. (R)-3-氨基-2-苯丙酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]
- 9. GSRS [precision.fda.gov]
- 10. 3-Amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 2868374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability & Storage Architecture for (S)-(-)-3-Amino-3-phenylpropionic Acid HCl
This technical guide details the stability profile, degradation mechanisms, and storage protocols for (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-
Document Control:
-
Subject: (S)-(-)-3-Amino-3-phenylpropionic acid HCl
-
CAS Registry: 83649-47-2 (HCl salt); 40856-44-8 (Free Acid)
-
Classification: Chiral
-Amino Acid -
Criticality: High (Enantiopurity & Hygroscopicity Risk)
Executive Summary
(S)-(-)-3-Amino-3-phenylpropionic acid HCl is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., Dapoxetine analogs). Unlike
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The hydrochloride salt form significantly alters the physical stability compared to the zwitterionic free acid. The HCl salt is prone to moisture uptake, which catalyzes chemical degradation.
| Property | Specification | Technical Note |
| Chemical Name | (S)-3-Amino-3-phenylpropanoic acid hydrochloride | |
| Molecular Formula | Salt stoichiometry is critical for solubility | |
| Molecular Weight | 201.65 g/mol | Free acid: 165.19 g/mol |
| Physical State | White to off-white crystalline powder | Yellowing indicates oxidation or elimination |
| Solubility | Soluble in water, methanol; Sparingly soluble in ethanol | High water solubility correlates with hygroscopicity |
| Chirality | (S)-Enantiomer | Susceptible to racemization under harsh acidic/basic stress |
| Hygroscopicity | High | Requires desiccated storage to prevent hydrolysis |
Degradation Mechanisms & Stability Risks
Understanding the causality of degradation is essential for designing storage protocols. The two primary failure modes are Retro-Michael Deamination and Benzylic Racemization .
Primary Degradation Pathway: Retro-Michael Deamination
Unlike
-
Trigger: Basic pH, elevated temperature, or prolonged moisture exposure.
-
Mechanism: The benzylic proton is relatively acidic. Base-catalyzed removal leads to the expulsion of the ammonium group (E1cB or E2 mechanism depending on conditions).
Secondary Risk: Racemization
While
-
Trigger: Strong acid hydrolysis or radical oxidation.
-
Consequence: Loss of enantiomeric excess (ee%), leading to the formation of the (R)-enantiomer impurity.
Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of the compound under stress conditions.
Figure 1: Mechanistic degradation pathways showing the critical risk of deamination to cinnamic acid.
Storage & Handling Protocols
To mitigate the risks identified above, the following "Self-Validating" storage protocol must be implemented. "Self-validating" implies that the storage system includes indicators (e.g., humidity cards) that alert the user to failure before the compound is compromised.
Environmental Control
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Retards the kinetics of deamination and minimizes thermal energy available for racemization.
-
-
Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended for long-term storage (>6 months) to prevent oxidative yellowing of the benzylic amine.
-
Humidity: <40% Relative Humidity.
-
Protocol: Store the primary container within a secondary desiccator or use heat-sealed aluminized moisture barrier bags (MBB) with silica gel packets.
-
Packaging Hierarchy
-
Primary: Amber glass vial with a Teflon-lined screw cap (prevents UV activation and chemical leaching).
-
Secondary: Sealed polyethylene bag with a humidity indicator card.
-
Tertiary: Rigid outer container (box) to prevent mechanical breakage in the fridge.
Handling Safety
-
PPE: Nitrile gloves, lab coat, and safety glasses.
-
Hazard: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.[1]
Analytical Monitoring (Quality Control)
Routine monitoring is required to verify stability. The following HPLC method parameters are recommended for separating the (S)-enantiomer from the (R)-enantiomer and the cinnamic acid impurity.
| Parameter | Condition |
| Method Type | Chiral Reverse-Phase HPLC |
| Column | Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids) |
| Mobile Phase | 50 mM |
| Detection | UV @ 210 nm (Amine absorption) & 254 nm (Phenyl ring) |
| Flow Rate | 0.5 mL/min |
| Key Markers | (S)-Isomer (Main peak), (R)-Isomer (Racemization), Cinnamic Acid (Degradant, late eluting) |
Experimental Workflow: Stability Testing
For researchers needing to validate a new lot or storage condition, follow this accelerated stability workflow.
Figure 2: Accelerated stability testing workflow for lot validation.
References
-
Chemical Identity & Safety: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Commercial Specifications & Storage: HSP Pharma. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Product Data. Retrieved from [Link]
-
General Stability of
-Amino Acids: Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Incorporation of (S)-(-)-3-Amino-3-phenylpropionic Acid in Peptide Synthesis
This Application Note is designed for researchers and drug development professionals. It provides an authoritative, protocol-driven guide to utilizing (S)-(-)-3-Amino-3-phenylpropionic acid (also known as (S)-
Executive Summary
(S)-(-)-3-Amino-3-phenylpropionic acid (CAS: 40856-44-8) is a
-
Proteolytic Resistance: The additional methylene group in the backbone alters the peptide bond geometry, rendering it unrecognizable to most endogenous proteases.
-
Secondary Structure Induction:
-amino acids strongly promote the formation of stable secondary structures, such as 14-helices, which are critical for disrupting protein-protein interactions (PPIs).
However, the steric bulk of the phenyl group adjacent to the amino moiety presents specific synthetic challenges, particularly in acylation kinetics and solubility . This guide details a self-validating SPPS protocol to overcome these hurdles.
Scientific Foundation & Mechanistic Insights
The -Advantage: Stability without Racemization
A common fear in peptide synthesis is racemization during activation. For
-
Expert Insight: (S)-3-Amino-3-phenylpropionic acid is highly resistant to racemization during activation. The formation of the corresponding 6-membered cyclic intermediate is kinetically disfavored compared to the 5-membered ring of
-amino acids. Consequently, you can employ stronger activation conditions (e.g., HATU) with a wider safety margin than with Cys or His derivatives.
The Kinetic Bottleneck: Coupling To the -Amine
While activating the carboxyl group of (S)-
-
Reason: The phenyl group at the
-position creates significant steric hindrance around the nucleophilic amine. -
Solution: The protocol below mandates a "Double Coupling" strategy for the subsequent residue and recommends the use of HOAt/HATU to maximize reaction rates.
Detailed Experimental Protocol: Fmoc-SPPS
Materials & Reagents[2][3]
-
Building Block: Fmoc-(S)-3-amino-3-phenylpropionic acid (Check enantiomeric purity >99%).
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation, though less critical for
-peptides, it maximizes yield). -
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
-
Solvents: DMF (Peptide grade), DCM, Piperidine.
Workflow Visualization
The following diagram outlines the decision logic for the coupling cycle, highlighting the divergence for
Caption: Logic flow for SPPS involving (S)-3-Amino-3-phenylpropionic acid. Note the specific "Difficult Coupling Mode" required when the resin-bound amine is sterically hindered.
Step-by-Step Procedure
Phase A: Resin Loading (First Residue)
Use this phase if loading the (S)-beta-Phe as the C-terminal residue.
-
Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Add dry DCM (10 mL) and shake for 30 min. Drain.
-
Prepare Solution: Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (0.6 eq relative to resin capacity to avoid aggregation) in DCM (10 mL). Add DIPEA (4 eq).
-
Loading: Add solution to resin.[2][3] Shake for 2 hours at Room Temperature (RT).
-
Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites) and shake for 30 min.
-
Wash: Drain, wash with DCM (3x), DMF (3x), DCM (3x).
Phase B: Chain Elongation (The Cycle)
Repeat for each amino acid.
1. Fmoc Deprotection:
-
Add 20% Piperidine in DMF (10 mL/g resin).
-
Shake for 5 minutes . Drain.
-
Add fresh 20% Piperidine/DMF. Shake for 15 minutes . Drain.
-
Validation: Wash with DMF (5x). The flow-through should be colorless.
2. Activation & Coupling (Incoming (S)-beta-Phe):
-
Reagents: Use HATU (0.95 eq vs AA) and DIPEA (2 eq vs AA). Avoid carbodiimides (DIC) for this specific bulky residue to ensure speed.
-
Stoichiometry: Use 4 equivalents of Fmoc-(S)-3-amino-3-phenylpropionic acid.
-
Time: Shake for 2 hours (double the standard time).
3. Activation & Coupling (Coupling TO (S)-beta-Phe):
-
Context: The resin now has (S)-beta-Phe at the N-terminus. The amine is hindered.[2]
-
Strategy:Double Coupling is Mandatory.
-
Pass 1: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.
-
Pass 2: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.
-
-
Validation: Perform a Kaiser Test. If the beads remain blue (positive for free amine), perform a third coupling with HOAt additive.
Phase C: Cleavage
-
Wash resin with DCM (5x). Dry under nitrogen.
-
Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .
-
Add cocktail to resin. Shake for 2-3 hours.
-
Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to collect the peptide pellet.
Quantitative Data Summary
| Parameter | Standard | (S)- | Impact on Protocol |
| Racemization Risk | Moderate (via Oxazolone) | Low (No 5-ring formation) | Allows use of HATU/Base without loss of chirality. |
| Coupling Rate ( | High | Low (Steric hindrance) | Requires 2x reaction time or double coupling. |
| Solubility (Fmoc) | High | Moderate | Ensure full dissolution in DMF before adding to resin. |
| Proteolytic Stability | Low ( | High ( | Ideal for in vivo therapeutic candidates. |
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Kaiser Test)
If coupling to the N-terminus of (S)-beta-Phe fails repeatedly:
-
Solvent Switch: Change solvent from DMF to NMP (N-methyl-2-pyrrolidone) . NMP swells the resin better and solvates hydrophobic beta-peptides more effectively.
-
Temperature: Elevate reaction temperature to 50°C (microwave or water bath). Note: Because beta-AAs are resistant to racemization, thermal acceleration is safer here than with Cys/His.
Issue: Aggregation
-peptides form stable helices that can aggregate on-resin.-
Magic Mixture: Use a solvent system of DMF/DCM/Triton-X (1%) or DMF/DMSO (90:10) to disrupt secondary structures during coupling.
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link
-
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting. Link
-
Bachem. Peptide Synthesis Guide: Coupling Reagents and Racemization. Link
-
Sigma-Aldrich. Product Specification: Fmoc-(S)-3-amino-3-phenylpropionic acid. Link
Sources
Technical Guide: Utilizing (S)-3-Amino-3-Phenylpropionic Acid in Asymmetric Synthesis
Executive Summary
(S)-3-amino-3-phenylpropionic acid (CAS: 40856-44-8), also known as (S)-
This guide provides validated protocols for three primary applications:
-
Solid-Phase Peptide Synthesis (SPPS) of stable
-peptide helices. -
Cyclization to form the
-lactam core. -
Reduction to chiral amino-alcohols for API synthesis.
Physicochemical Profile & Handling
| Property | Specification |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid |
| Common Name | (S)- |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Chirality | (S)-enantiomer (Benzylic amine) |
| Solubility | Water (moderate), Methanol (good), dilute acid/base (excellent) |
| Storage | 2–8°C, Hygroscopic (Store under desiccated conditions) |
Application I: Synthesis of -Peptide Foldamers
Context:
Critical Mechanistic Insight
Coupling
Protocol: Fmoc-Based Solid Phase Synthesis
Reagents:
-
Resin: Rink Amide resin (low loading, ~0.3–0.5 mmol/g recommended to prevent aggregation).
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation (The Critical Step):
-
Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (3.0 eq relative to resin) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately prior to adding to the resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization, though
-amino acids are generally more resistant to racemization than -analogs.
-
-
Coupling: Shake the resin slurry for 2 to 4 hours (double the standard time).
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Figure 1: Optimized SPPS cycle for
Application II: Synthesis of -Lactams (4-Phenyl-2-azetidinone)
Context: The intramolecular cyclization of (S)-3-amino-3-phenylpropionic acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactam antibiotics and cholesterol absorption inhibitors.
Protocol: Mukaiyama Cyclization
This method uses mild conditions to effect dehydration without racemizing the benzylic center.
Reagents:
-
Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent).
-
Base: Triethylamine (
).[8] -
Solvent: Acetonitrile (
) or Dichloromethane ( ) (High dilution).
Step-by-Step Workflow:
-
Preparation: Dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in dry acetonitrile (concentration ~0.01 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Activation: Add
(3.0 eq) followed by 2-Chloro-1-methylpyridinium iodide (1.2 eq). -
Reflux: Heat the mixture to reflux for 8–12 hours under Nitrogen.
-
Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.
-
Purification: Flash column chromatography (Ethyl Acetate/Hexane).
-
Yield: Expect 4-phenyl-2-azetidinone with >98% retention of chirality.
Application III: Synthesis of Chiral APIs (Dapoxetine Precursor)
Context: (S)-Dapoxetine (Priligy) is a selective serotonin reuptake inhibitor. Its synthesis relies on the chiral integrity of the benzylic carbon. (S)-3-amino-3-phenylpropionic acid is the direct precursor to the alcohol intermediate required for the ether linkage.
Pathway: Acid
Protocol: Chemoselective Reduction
Reagents:
-
Reducing Agent: Borane-Tetrahydrofuran complex (
) or Lithium Aluminum Hydride ( ). -
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Setup: Place (S)-3-amino-3-phenylpropionic acid (10 mmol) in a flame-dried flask under Argon. Add anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Add
(1.0 M solution, 25 mL, 2.5 eq) dropwise over 30 minutes.-
Note:
is preferred over for amino acids as it reduces the carboxyl group rapidly while coordinating with the amine, often preventing racemization.
-
-
Reaction: Warm to room temperature and reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.
-
Hydrolysis: Add 10% HCl and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Basify with NaOH to pH 10, extract with DCM.
-
Product: (S)-3-amino-3-phenylpropan-1-ol. This intermediate is then coupled with 1-naphthol and methylated to form Dapoxetine.
Figure 2: Divergent synthetic utility of the (S)-beta-phenylalanine scaffold.
References
-
Seebach, D., & Gardiner, J. (2008).[9]
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Huang, H., et al. (2006). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[6][7] Tetrahedron. Link (Describes the synthesis of the scaffold and its use in Dapoxetine synthesis).
-
Corey, E. J., et al. (1998). Enantioselective Synthesis of
-Amino Acids. Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Lactam synthesis [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
Preparation of constrained peptides with beta-amino acids
Application Note: Preparation of Constrained Peptides with -Amino Acids[1][2][3][4][5]
Executive Summary
The incorporation of
This guide provides a rigorous protocol for the synthesis of constrained peptides containing
Strategic Design & Material Selection
The -Amino Acid Advantage
Constraining a peptide reduces the entropic penalty of binding to a target.
-
-amino acids: Derived from homologation of
-amino acids; favor 14-helix formation. -
Cyclic
-amino acids (e.g., ACHC, ACPC): Provide rigid constraints that force specific torsion angles, stabilizing secondary structures even in short oligomers.
Resin Selection
The choice of solid support is pivotal, particularly for constrained peptides requiring head-to-tail cyclization.
| Resin Type | Cleavage Condition | Application | Recommendation |
| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA / DCM | Retains side-chain protecting groups; cleaves from C-terminus. | Preferred for Head-to-Tail Cyclization. |
| Rink Amide | 95% TFA | Cleaves to C-terminal amide; removes all protecting groups. | Suitable for linear constrained peptides (e.g., stapled). |
| Wang Resin | 95% TFA | Cleaves to C-terminal acid. | General use; less suitable for protected fragment condensation. |
Protocol 1: Linear Assembly via Fmoc-SPPS
Challenge:
Reagents
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF (v/v).[4]
-
Solvent: DMF (peptide grade, amine-free).
Step-by-Step Workflow
-
Resin Loading (2-CTC Resin):
-
Swell resin in DCM for 30 min.[5]
-
Dissolve the first Fmoc-
-AA (1.2 eq) in DCM with DIEA (4 eq). -
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL/g resin) and DIEA to cap unreacted chlorides (30 min).
-
Wash: 3x DCM, 3x DMF.
-
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (
min).[4] -
Note: Monitor UV absorbance if automated;
-peptides may aggregate, slowing deprotection.
-
-
Coupling Cycle (The Critical Step):
-
Activation: Dissolve Fmoc-
-AA (3-4 eq), HATU (3.8 eq), and HOAt (3.8 eq) in DMF. Add DIEA (8 eq) immediately before delivery. -
Reaction:
-
Standard: Shake for 2–4 hours at room temperature.
-
Microwave (Recommended): Ramp to 75°C over 2 min; hold for 10 min.
-
-
Wash: 4x DMF.
-
-
Monitoring:
-
Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines/proline-like) after every coupling. If positive (blue), repeat coupling (double couple).
-
Visualization: Optimized SPPS Cycle for -Peptides
Figure 1: Optimized SPPS workflow for
Protocol 2: Macrocyclization (Head-to-Tail)
Constraining the peptide via head-to-tail cyclization creates a rigid scaffold. This must be performed in solution at high dilution to favor intramolecular reaction over intermolecular oligomerization.
Reagents
-
Cleavage Cocktail (Mild): 1% TFA in DCM (or HFIP/DCM 1:4).
-
Cyclization Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU; DIEA.
-
Solvent: Dry DCM or DMF.
Step-by-Step Workflow
-
Mild Cleavage (Side-Chain Protected):
-
Treat the peptide-2-CTC resin with 1% TFA/DCM (
min). -
Filter directly into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately and prevent side-chain deprotection).
-
Concentrate under reduced pressure. Do not dry completely to avoid aggregation.
-
-
Macrocyclization (Pseudo-High Dilution):
-
Dissolve the linear, protected peptide in dry DCM/DMF to a concentration of < 1 mM (critical to avoid dimerization).
-
Add PyBOP (3 eq) and HOBt (3 eq).
-
Add DIEA (6 eq) slowly.
-
Stir for 12–24 hours. Monitor by HPLC/MS.
-
-
Global Deprotection:
-
Evaporate solvents.
-
Treat the cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.
-
Precipitate in cold diethyl ether.
-
Visualization: Macrocyclization Strategy
Figure 2: Strategy for head-to-tail cyclization retaining side-chain protection until the final step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of | Use microwave coupling (75°C); Switch to HATU/HOAt; Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Racemization | Over-activation of C-terminus. | Use HOAt as additive; Avoid collidine; Keep base (DIEA) stoichiometry strict (max 2 eq per eq of HATU). |
| Dimerization during Cyclization | Concentration too high. | Ensure concentration is < 1 mM; Add peptide solution slowly to the coupling reagent solution (syringe pump). |
| Poor Solubility | Use chaotropic salts (LiCl) or HFIP in the solvent system during purification. |
References
-
Seebach, D., & Matthews, J. L. (1997).[6]
-Peptides: a surprise at every turn.[6] Chemical Communications, (21), 2015–2022. Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link -
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link -
Arvidsson, P. I., Frackenpohl, J., & Seebach, D. (2003). Syntheses and biological properties of
-peptides. Helvetica Chimica Acta, 86(5), 1522-1553. Link -
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).
, , and hybrid peptides. Chemical Reviews, 111(2), 657-687. Link
Sources
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Enzymatic resolution of racemic 3-amino-3-phenylpropionic acid
Application Note: High-Efficiency Enzymatic Resolution of Racemic 3-Amino-3-Phenylpropionic Acid
Executive Summary
3-amino-3-phenylpropionic acid (
Introduction & Mechanistic Rationale
The resolution of
-
Why Biocatalysis? Classical diastereomeric salt crystallization is labor-intensive and yield-limited. Biocatalysis operates under mild conditions (pH 7–8, 25–40°C) and leverages the strict stereospecificity of enzymes to achieve high Enantiomeric Ratios (
). -
The "50% Yield Barrier": In kinetic resolution, the enzyme selectively converts one enantiomer (typically the S-form) into the product, leaving the R-form untouched. The maximum theoretical yield of the desired enantiomer is 50%.[1]
-
Enzyme Selection:
-
Penicillin G Acylase (PGA): Exploits a "remote recognition" mechanism. It binds the phenylacetyl group specifically, positioning the
-chiral center in a way that allows high discrimination. -
Lipase (CAL-B / Burkholderia cepacia): Acts on the ester moiety. These are robust, commercially available, and require no cofactor recycling.
-
Mechanistic Pathway (PGA)
The PGA enzyme attacks the amide bond of the (S)-substrate, releasing the free (S)-
Figure 1: Kinetic resolution pathway using Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-amide bond.
Protocol A: PGA-Mediated Resolution (Aqueous)
Best for: High enantiopurity requirements (>99% ee) and ease of purification (solubility switching).
Materials
-
Substrate: N-Phenylacetyl-3-amino-3-phenylpropionic acid (Prepared via Schotten-Baumann reaction).
-
Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli or Alcaligenes faecalis).
-
Buffer: 0.1 M Phosphate buffer, pH 7.5.
-
Base: 2 M NaOH (for pH stat).
Step-by-Step Procedure
-
Substrate Preparation: Suspend 10 g of rac-N-phenylacetyl-3-amino-3-phenylpropionic acid in 100 mL of water.
-
Solubilization: Slowly add 2 M NaOH until the solid dissolves and pH reaches 7.5. The solution should be clear.
-
Enzyme Addition: Add 1.0 g of immobilized PGA (approx. 150–200 U/g).
-
Reaction: Incubate at 28°C with overhead stirring (avoid magnetic bars to prevent grinding the immobilized beads).
-
pH Control (Critical): As the reaction proceeds, phenylacetic acid is released, dropping the pH. Use an autotitrator to maintain pH 7.5 with 1 M NaOH.
-
End-point: The reaction is complete when NaOH consumption stops (approx. 50% conversion).
-
-
Quenching: Filter off the immobilized enzyme (save for reuse).
-
Separation (The "pH Swing"):
-
Acidify the filtrate to pH 2.0 using 6 M HCl.
-
Extraction: Extract the unreacted (R)-amide and phenylacetic acid byproduct into Ethyl Acetate (3 x 50 mL). The (S)-amino acid remains in the aqueous phase as the hydrochloride salt.
-
Purification: Neutralize the aqueous phase to pH 6.0 (isoelectric point). The free (S)-3-amino-3-phenylpropionic acid will precipitate. Filter and wash with cold ethanol.
-
Protocol B: Lipase-Mediated Resolution (Organic/Biphasic)
Best for: Processing ester precursors and when water solubility of the substrate is low.
Materials
-
Substrate: Ethyl 3-amino-3-phenylpropionate (racemic).[1]
-
Enzyme: Burkholderia cepacia Lipase (Amano PS-IM) or Candida antarctica Lipase B (CAL-B, Novozym 435).
-
Solvent: Diisopropyl ether (DIPE) saturated with water.[1]
Step-by-Step Procedure
-
Reaction Mix: Dissolve 5 g of racemic ethyl ester in 50 mL of water-saturated DIPE.
-
Initiation: Add 500 mg of Lipase PS-IM.
-
Incubation: Shake at 45°C at 200 rpm.
-
Monitoring: Monitor by HPLC (see Section 5) until conversion reaches 50%.
-
Note: Lipase PS typically hydrolyzes the (S)-ester to the (S)-acid.
-
-
Workup:
-
Filter the enzyme.[2]
-
Extract the organic phase with 5% NaHCO₃ solution.
-
Organic Phase: Contains unreacted (R)-ester.
-
Aqueous Phase: Contains the product (S)-acid. Acidify to pH 6 to precipitate the product.
-
Analytical Validation
Accurate determination of ee is non-negotiable.
| Parameter | Method A (Direct HPLC) | Method B (Derivatization) |
| Column | Astec CHIROBIOTIC™ T (Teicoplanin) | C18 (Standard) |
| Mobile Phase | MeOH : Water (50:[3]50) + 0.1% TEAA | Acetonitrile : Water (Gradient) |
| Derivatization | None (Direct injection) | Marfey's Reagent (FDAA) |
| Detection | UV @ 210 nm | UV @ 340 nm |
| Resolution | Baseline separation of | Diastereomers separated |
Calculation of Enantioselectivity (
Process Workflow & Decision Tree
This diagram guides the researcher through the optimization and scale-up decision process.
Figure 2: Decision matrix for process development and optimization of enzymatic resolution.
Troubleshooting & Expert Tips
-
Racemization of Substrate: Unlike
-amino acids, -amino acids are resistant to racemization at the chiral center. This makes Dynamic Kinetic Resolution (DKR) difficult but ensures the unreacted enantiomer is optically stable. -
Enzyme Inhibition: Phenylacetic acid (byproduct of PGA hydrolysis) is a known competitive inhibitor.
-
Solution: Use a resin (e.g., Amberlite XAD) in situ to adsorb the byproduct, or run the reaction in a high-flow column reactor.
-
-
Solubility Issues: If the substrate crashes out at pH 7.5, add 5–10% methanol or DMSO as a cosolvent. PGA tolerates up to 10% organic solvent without significant activity loss.
References
-
Faulconbridge, S. J., et al. (1994). Enzymatic resolution of beta-amino acids using Penicillin G Acylase.[2] Biotechnology Letters.
-
Soloshonok, V. A., et al. (1995). Biocatalytic resolution of beta-phenylalanine derivatives. Tetrahedron: Asymmetry.[1][4][5][6][7][8][9]
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate hydrolysis. Bioorganic & Medicinal Chemistry.[5][7][9][10]
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T.
-
García-Urdiales, E., et al. (2005). Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews.
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-3-Phenylpropionic Acid
Topic: Improving yield and enantiopurity in the synthesis of (S)-3-amino-3-phenylpropionic acid ((S)-
Introduction: The Critical Path to (S)- -Phenylalanine
(S)-3-Amino-3-phenylpropionic acid is a vital chiral building block, serving as a key intermediate for taxoid side chains (e.g., Paclitaxel),
This guide provides technical solutions for the two most robust synthetic methodologies:
-
Stereoselective Synthesis via Ellman’s Sulfinamide (High
, scalable). -
Biocatalytic Resolution (Green chemistry, mild conditions).
Module 1: Stereoselective Synthesis (Ellman’s Auxiliary)
Methodology: Addition of ester enolates to N-tert-butanesulfinyl imines. Why this method? Unlike the Rodionov reaction (which yields racemates requiring resolution), this method sets the stereocenter during C-C bond formation, theoretically allowing 100% yield of the desired enantiomer.
Standard Operating Procedure (High-Yield Protocol)
-
Condensation: React benzaldehyde with (S)-(-)-tert-butanesulfinamide using Ti(OEt)
in THF to form the sulfinimine. -
Enolate Addition: Generate the lithium enolate of methyl acetate (using LDA at -78°C) or a Reformatsky reagent (BrZnCH
COOBu ) and add to the sulfinimine. -
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the auxiliary and ester group.
Troubleshooting Guide: Chemical Synthesis
Q: My sulfinimine yield is high, but the diastereoselectivity (dr) of the addition step is < 90:10. What is wrong?
-
Root Cause: "Open" transition states due to coordinating solvents or improper metal chelation.
-
Solution:
-
Switch to Non-Coordinating Solvents: Ensure the reaction solvent is strictly anhydrous CH
Cl or Toluene. THF can sometimes compete for chelation sites on the metal center, disrupting the six-membered chair-like transition state required for high facial selectivity. -
Lewis Acid Additives: If using lithium enolates, add a Lewis acid like AlMe
or Ti(O Pr) to tighten the transition state. For Reformatsky reagents, ensure the zinc species is freshly prepared.
-
Q: The conversion during the condensation step (Benzaldehyde + Sulfinamide) stalls at 70%.
-
Root Cause: Water byproduct hydrolysis. The reaction is reversible.
-
Solution: Increase the equivalents of Ti(OEt)
to 2.0–2.5 eq. The titanium reagent acts as both a Lewis acid catalyst and a water scavenger.[1] Do not use MgSO alone for difficult substrates; it is often insufficient to drive the equilibrium fully.
Q: I observe significant racemization during the final deprotection step.
-
Root Cause: Harsh acidic conditions at elevated temperatures can cause retro-Michael additions or elimination.
-
Solution: Use dry HCl in dioxane or methanol at room temperature (20–25°C) rather than refluxing aqueous HCl. Monitor the reaction by HPLC and quench immediately upon consumption of the starting material.
Module 2: Biocatalytic Resolution (Green Route)
Methodology: Enzymatic hydrolysis of racemic
Troubleshooting Guide: Enzymatic Resolution
Q: The reaction rate decreases drastically after 40% conversion.
-
Root Cause: Product inhibition or pH drift. The release of the free acid drops the pH, moving the enzyme out of its optimal catalytic window.
-
Solution:
-
pH-Stat Mode: Use an autotitrator to maintain pH 7.0–7.5 by continuously adding 1M NaOH.
-
Resin Adsorption: Add a weak anion-exchange resin to the reaction vessel to sequester the acid product in situ, preventing enzyme inhibition.
-
Q: Which enzyme provides the highest enantioselectivity for this specific substrate?
-
Recommendation: Burkholderia cepacia lipase (PS) or Penicillin G Acylase (PGA) are industry standards for
-phenylalanine derivatives. Burkholderia lipase typically favors the (S)-enantiomer of the ester, while PGA is excellent for hydrolyzing phenylacetyl-protected substrates.
Module 3: Purification & Isolation (The Zwitterion Bottleneck)
Problem: (S)-3-Amino-3-phenylpropionic acid is a zwitterion. It is highly soluble in water at neutral pH but poorly soluble in organic solvents, making extraction difficult.
FAQ: Isolation Strategies
Q: I lose >40% of my product during the aqueous workup. Extraction with DCM/EtOAc yields nothing.
-
Explanation: At neutral pH, the molecule exists as a zwitterion (NH
/ COO ) and stays in the aqueous phase. -
Protocol:
-
Isoelectric Precipitation: The pI (isoelectric point) of
-phenylalanine is approximately 5.8–6.0 . -
Concentrate the aqueous reaction mixture to a minimal volume.
-
Adjust the pH carefully to the pI range (pH 5.9) using dilute HCl or NaOH.
-
Cool to 4°C overnight. The zwitterion is least soluble at its pI and will precipitate as a white solid.
-
Filter and wash with ice-cold water/ethanol (1:1).
-
Q: How do I remove inorganic salts (NaCl) after neutralization?
-
Solution: Use Ion Exchange Chromatography .
-
Load the crude aqueous mixture onto a cation exchange resin (e.g., Dowex 50W, H+ form).
-
Wash the column with water to remove anions and neutral impurities.
-
Elute the amino acid using 1M NH
OH. -
Lyophilize the eluent to obtain the salt-free amino acid.
-
Visualizing the Workflow
Figure 1: Comparative Reaction Pathways
This diagram illustrates the decision matrix between Chemical Synthesis (Ellman) and Enzymatic Resolution, highlighting key intermediates and critical control points.
Caption: Workflow comparison between Ellman's Auxiliary synthesis (Left) and Enzymatic Resolution (Right), converging at the critical isoelectric purification step.
Quantitative Comparison of Methods
| Feature | Ellman's Auxiliary Method | Enzymatic Resolution |
| Max Theoretical Yield | 100% (Stereoselective) | 50% (Kinetic Resolution) |
| Enantiomeric Excess ( | > 98% (with recrystallization) | > 99% (highly specific) |
| Key Reagent Cost | Moderate (Sulfinamide, Ti(OEt) | Low (Lipase, Buffer) |
| Scalability | High (Linear scale-up) | High (Batch/Flow reactors) |
| Primary Risk | Moisture sensitivity, Temp control | Enzyme inhibition, pH drift |
References
-
Ellman, J. A., et al. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of Beta-Amino Acids. Journal of Organic Chemistry.
-
Soloshonok, V. A., et al. (2016). Biocatalytic approaches to the synthesis of (S)-3-amino-3-phenylpropionic acid. Tetrahedron: Asymmetry.[2][3]
-
Sigma-Aldrich Technical Library . Phenylalanine and Derivatives: Physical Properties and Isoelectric Points.
Sources
Validation & Comparative
Efficacy of different resolving agents for 3-amino-3-phenylpropionic acid
Executive Summary
3-Amino-3-phenylpropionic acid (
This guide evaluates the efficacy of three distinct resolving agents: L-(+)-Tartaric Acid ,
The Verdict:
-
Best Overall Efficiency: L-DBTA . It offers the highest diastereomeric stability due to
- stacking interactions with the phenyl ring of the substrate. -
Most Economical: L-(+)-Tartaric Acid . Ideal for initial large-scale enrichment but often requires multiple recrystallization cycles to achieve
ee. -
Best for Difficult Crystallizations: (+)-10-CSA . A strong sulfonic acid that prevents oiling out, useful when carboxylate salts fail to precipitate.
Mechanistic Insight: The Chemistry of Resolution
The resolution of 3-amino-3-phenylpropionic acid relies on the formation of diastereomeric salts. Since the target molecule is amphoteric (zwitterionic), it can be resolved as a cation (using chiral acids) or as an anion (using chiral bases).
Why Acidic Resolving Agents?
The amine functionality at the
The "Pi-Stacking" Effect (The DBTA Advantage)
While Tartaric acid relies solely on hydrogen bonding (H-bonding) between the carboxylates and the ammonium group, L-DBTA introduces a secondary stabilizing force. The benzoyl groups on the tartrate backbone engage in
Comparative Analysis of Resolving Agents
The following data summarizes the performance of agents in standard polar protic solvent systems.
| Feature | L-(+)-Tartaric Acid | (+)-10-Camphorsulfonic Acid (CSA) | |
| Chemical Class | Hydroxy dicarboxylic acid | Acylated hydroxy dicarboxylic acid | Sulfonic acid |
| Primary Interaction | Ionic / H-Bonding | Ionic / H-Bonding / | Strong Ionic pairing |
| Typical Yield (First Crop) | 30–35% | 40–45% | 25–30% |
| Enantiomeric Excess (ee) | 85–90% (requires recrystallization) | 95–98% (often pure in one crop) | >90% |
| Solvent System | Ethanol / Water (1:[1][2]1) | Methanol / Acetone | Water / Isopropanol |
| Cost Efficiency | High (Cheap commodity chemical) | Moderate (Requires synthesis/recovery) | Low (Expensive) |
| Risk Factor | High solubility of salt (yield loss) | Hydrolysis of ester groups at high pH | High acidity (potential racemization) |
Detailed Experimental Protocols
Protocol A: High-Purity Resolution using L-DBTA (Recommended)
This protocol prioritizes optical purity over raw cost, suitable for drug development phases.
Materials:
-
Racemic 3-amino-3-phenylpropionic acid (16.5 g, 100 mmol)
-
L-DBTA (anhydrous) (18.8 g, 50 mmol - 0.5 eq method)
-
Solvent: Methanol/Water (4:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Suspend the racemic amino acid in 150 mL of Methanol/Water (4:1) at 70°C.
-
Addition: Add L-DBTA slowly. The solution should become clear as the salt forms.
-
Nucleation: Cool the solution slowly to 50°C. Seed with pure (S)-enantiomer salt if available.
-
Crystallization: Allow to cool to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. Critical Process Parameter (CPP): Rapid cooling will trap the wrong diastereomer.
-
Filtration: Filter the white precipitate.[3] Wash with cold methanol (2 x 20 mL).
-
Liberation: Suspend the salt in water (50 mL). Adjust pH to 7.0 using 10% NaOH or
. The free amino acid will precipitate. -
Validation: Dry the solid. Measure melting point (approx. 220°C dec) and optical rotation.
Protocol B: Economic Resolution using L-(+)-Tartaric Acid
This protocol is suitable for bulk initial enrichment.
Materials:
-
Racemic 3-amino-3-phenylpropionic acid (100 mmol)
-
L-(+)-Tartaric Acid (100 mmol - 1.0 eq method)
-
Solvent: 95% Ethanol
Step-by-Step Workflow:
-
Dissolve both components separately in boiling 95% ethanol.
-
Mix the hot solutions.
-
Reflux for 30 minutes to ensure homogeneity.
-
Cool to ambient temperature. The "Less Soluble Diastereomer" (LSD) will crystallize.
-
Recrystallization (Mandatory): The first crop usually has an ee of ~80%. Recrystallize from 50% aqueous ethanol to upgrade ee to >98%.
Process Visualization
The following diagram illustrates the logical flow of the resolution process, highlighting the critical decision points for recycling the mother liquor (the "Distomer").
Figure 1: Workflow for the optical resolution of
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar or salt melting point too low. | Switch from Ethanol to Isopropanol/Water mixtures. Try CSA as the agent. |
| Low Yield | Too much solvent or insufficient cooling. | Concentrate the mother liquor by 30% and re-cool. Check pH during liberation (isoelectric point is critical). |
| Low Optical Purity | Fast cooling trapped the distomer. | Re-heat to reflux and cool at a rate of 5°C/hour. Perform a "swish" wash with cold solvent.[3] |
References
-
Dapoxetine Intermediate Synthesis: Wu, P., Du, Q., & Lu, T. (2016).[4] Improved Synthesis of Dapoxetine Hydrochloride.[4][5][6] Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183.[4] 4[1]
- General Resolution of Amino Acids: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric/DBTA behaviors).
-
Comparison of Resolving Agents: Perry, C. et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4086. Link
- Industrial Context: Pfizer Inc. (2003). Process for the preparation of 3-amino-3-aryl propionic acid derivatives. Patent WO2003000651.
-
N-Acetyl-L-Leucine Context: Tighilet, B. et al. (2020). Pharmacokinetics of N-Acetyl-L-Leucine vs. L-Leucine.[7] BioRxiv. Link
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Improved Synthesis of Dapoxetine Hydrochloride [chinjmap.com]
- 5. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. BJOC - A novel and practical asymmetric synthesis of dapoxetine hydrochloride [beilstein-journals.org]
- 7. biorxiv.org [biorxiv.org]
Validation of Enantiomeric Excess Determination by Chiral HPLC: A Comparative Technical Guide
Executive Summary
In pharmaceutical development, the distinction between a therapeutic cure and a toxicological liability often rests on a single chiral center.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining enantiomeric excess (ee), the validation of these methods requires a rigorous, risk-based approach that goes beyond standard achiral protocols.
This guide objectively compares Chiral HPLC against emerging alternatives (SFC, GC, NMR) and provides a "self-validating" experimental framework compliant with ICH Q2(R2) guidelines. It is designed for scientists who need to prove not just that their method works, but that it is robust enough to detect trace enantiomeric impurities (0.1% level) with absolute certainty.
Part 1: The Landscape of Enantioselective Analysis
Before committing to HPLC, it is critical to evaluate whether it is the optimal tool for your specific analyte. While HPLC offers the broadest applicability, techniques like Supercritical Fluid Chromatography (SFC) are rapidly closing the gap in throughput and sustainability.[2]
Comparative Analysis: HPLC vs. Alternatives
| Feature | Chiral HPLC (Gold Standard) | Chiral SFC (The Challenger) | Chiral GC (Specialized) | NMR (Non-Separative) |
| Primary Mechanism | Liquid-Solid Adsorption | Supercritical Fluid Adsorption | Gas-Phase Partitioning | Magnetic Resonance (Shift Reagents) |
| Throughput | Moderate (10–30 min/run) | High (2–10 min/run) | High (after derivatization) | Very High (Snapshot) |
| Sensitivity (LOQ) | Excellent (< 0.05%) | Good (0.1%) | Excellent (parts per billion) | Poor (~1–2%) |
| Sample Requirement | Polar/Non-polar liquids/solids | Non-polar to moderately polar | Volatile/Thermostable only | Pure compound required |
| Validation Effort | High (Method Development intensive) | High (Compressibility factors) | Moderate | Low (No separation parameters) |
| Cost per Sample | High (Solvent consumption) | Low (CO₂ is cheap) | Low | Low (after instrument cost) |
Decision Matrix for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate chiral analysis technique based on sample physicochemical properties.
Figure 1: Strategic decision tree for selecting the optimal chiral analysis method based on analyte volatility, polarity, and purity requirements.
Part 2: Critical Parameters for Chiral Method Validation
Validation of chiral methods under ICH Q2(R2) requires specific attention to the minor enantiomer. Unlike assay methods where the main peak is the focus, chiral purity methods are limit tests for the undesired enantiomer.
Specificity (The Peak Purity Trap)
In chiral chromatography, a single peak does not guarantee a single enantiomer.
-
The Risk: An impurity or degradant may co-elute with the minor enantiomer, artificially inflating the impurity calculation.
-
The Solution: Use a Diode Array Detector (DAD) to compare UV spectra across the peak width (upslope, apex, downslope). For absolute certainty, use MS-compatible mobile phases to confirm mass-to-charge ratios.
Linearity of the Minor Enantiomer
Do not validate linearity from 0% to 100%. The main enantiomer will likely saturate the detector.
-
Protocol: Establish linearity specifically for the minor enantiomer in the range of 0.05% to 2.0% of the target concentration.
-
Acceptance: Correlation coefficient (
) > 0.99 for the minor peak.
Limit of Quantitation (LOQ)
This is the most critical parameter for safety. You must prove you can quantify the undesired enantiomer at the reporting threshold (usually 0.05% or 0.1%).
-
Standard: Signal-to-Noise (S/N) ratio
.
Resolution ( )
-
Requirement:
is baseline separation. -
Target: Aim for
during development to account for column aging and slight mobile phase variations.
Part 3: The Self-Validating Experimental Protocol
This protocol is designed as a "self-validating system." It includes built-in checkpoints (System Suitability Tests) that prevent data generation if the method is drifting.
Phase 1: System Setup & Screening
Objective: Identify the correct Chiral Stationary Phase (CSP).
-
Columns: Screen Polysaccharide-based columns (e.g., Amylose/Cellulose derivatives like AD, OD, IA, IB).
-
Mobile Phase: Start with n-Hexane:Isopropanol (90:10) for Normal Phase or Acetonitrile:Water for Reverse Phase.
Phase 2: The Validation Workflow
The following diagram outlines the rigorous step-by-step logic for validating the method once the separation is optimized.
Figure 2: Step-by-step workflow for validating a chiral HPLC method, ensuring system suitability before data collection.
Phase 3: Detailed Experimental Steps
Step 1: System Suitability Testing (SST)
Before every run sequence, inject a resolution solution (racemate).
-
Inject 10 µL of the racemic mixture (approx. 0.5 mg/mL).
-
Calculate Resolution (
) between enantiomers.[3][4] -
Calculate Tailing Factor (
) for both peaks. -
Criteria: Do not proceed unless
and .
Step 2: Determination of LOQ
-
Prepare a dilute solution of the minor enantiomer at 0.05% of the nominal sample concentration.
-
Inject 6 replicates.
-
Pass Criteria: %RSD of peak area
and S/N .
Step 3: Accuracy (Recovery)
-
Spike the pure major enantiomer with the minor enantiomer at three levels: LOQ, 0.1%, and 0.5%.
-
Calculate % Recovery:
-
Pass Criteria: 90% – 110% recovery.
Step 4: Calculation of Enantiomeric Excess
Use the following formula for the final report:
Note: This assumes identical detector response factors for both enantiomers, which is generally true for UV detection of enantiomers but must be verified if using MS or if impurities are present.
Part 4: Expert Insights & Troubleshooting
The "Area Normalization" Fallacy
Many researchers assume that Area % equals Weight %.
-
Reality: While enantiomers have identical UV extinction coefficients in an achiral environment, elution conditions (pH, mobile phase composition) can shift slightly during a gradient, potentially affecting absorbance if the method is not isocratic.
-
Best Practice: Always validate using isocratic conditions whenever possible to ensure the extinction coefficient remains constant for both peaks.
Solvent Switching on Immobilized Phases
Modern immobilized chiral columns (e.g., Chiralpak IA/IB) allow switching between Normal Phase (Hexane) and Reverse Phase (Water/MeOH).
-
Warning: Never switch directly. Flush with 100% Ethanol or Isopropanol as a transition solvent to prevent column shock and precipitation of buffers.
Peak Fronting
If the major enantiomer shows fronting (shark-fin shape):
-
Cause: Solubility issues in the mobile phase. The sample solvent is likely stronger than the mobile phase.
-
Fix: Dissolve the sample in the mobile phase itself, or a weaker solvent.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Chiral Technologies. [Link]
-
Food and Drug Administration (FDA). (2024).[7] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
-
Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
Comparative Structural Profiling: The (S)-3-Amino-3-Phenylpropionic Acid Advantage
Topic: Structural Analysis of Peptides Containing (S)-3-Amino-3-Phenylpropionic Acid Format: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptidomimetics, (S)-3-amino-3-phenylpropionic acid (often abbreviated as
This guide provides a technical comparison of peptides containing this residue against standard
Comparative Performance Analysis
The following table contrasts the physicochemical and biological properties of peptides containing (S)-3-amino-3-phenylpropionic acid (
Table 1: Physicochemical & Biological Profile Comparison
| Feature | |||
| Backbone Topology | 3-atom repeat (N-C | 4-atom repeat (N-C | 4-atom repeat (N-C |
| Side Chain Position | C | C | C |
| Proteolytic Stability | Low ( | High ( | High ( |
| Dominant Fold (MeOH) | 14-Helix (dependent on sequence) | 14-Helix (stable) | |
| CD Signature (Helix) | Min: 208, 222 nm | Min: ~214 nm / Max: ~198 nm | Min: ~214 nm / Max: ~198 nm |
| Synthetic Difficulty | Low (Standard coupling) | High (Steric hindrance at C | Moderate |
Key Insight: The "Beta" Stability Factor
The incorporation of (S)-3-amino-3-phenylpropionic acid renders the peptide backbone unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin). While
Structural Elucidation Workflows
Distinguishing between the 14-helix, 12-helix, and hairpin motifs in
A. Circular Dichroism (CD) Spectroscopy
CD is the primary rapid-screening tool. Unlike
-
14-Helix Signature: A single minimum at 214 nm and a maximum at 198 nm . This helix is stabilized by
hydrogen bonds (forming a 14-membered ring). -
12-Helix Signature: A minimum at 205 nm and a maximum at 220 nm . This helix is stabilized by
hydrogen bonds.
Experimental Note: The bulky phenyl group on the backbone of (S)-3-amino-3-phenylpropionic acid can distort these signals. Always compare spectra in methanol (helix-promoting) vs. water (often aggregation or unfolding).
B. NMR Spectroscopy (The Gold Standard)
For definitive structural assignment, 2D-NMR (ROESY/NOESY) is required to map the hydrogen bonding network.
-
Critical NOE: The hallmark of the 14-helix is the
NOE interaction (between the Amide NH of residue and the C proton of residue ). -
Coupling Constants: Measure
. Values Hz or Hz indicate specific rotameric locking consistent with folded structures, whereas values ~6-7 Hz suggest free rotation (unfolded).
Visualization: Structural Analysis Workflow
The following diagram outlines the decision process for synthesizing and validating peptides containing this residue.
Caption: Workflow for the synthesis and structural classification of
Experimental Protocols
Protocol 1: Optimized Solid-Phase Synthesis (SPPS)
The steric bulk of (S)-3-amino-3-phenylpropionic acid makes standard coupling (HBTU/DIC) inefficient. The following protocol uses HATU , which is superior for hindered
Reagents:
-
Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Coupling: Fmoc-(S)-3-amino-3-phenylpropionic acid (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2
10 min). Wash DMF ( ). -
Activation: Dissolve Amino Acid, HATU, and HOAt in minimal DMF. Add DIPEA. Activate for 1 min (color change to yellow/orange).
-
Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard
-AA is 45 min; -AA requires longer). -
Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm completion.
-
Capping: Acetyl anhydride/Pyridine (if coupling is <99%).
Protocol 2: Serum Stability Assay
To validate the "
Methodology:
-
Preparation: Dissolve peptide (1 mM) in PBS.
-
Incubation: Mix peptide solution 1:9 with pooled human serum (pre-warmed to 37°C). Final conc: 100
M.[1] -
Sampling: Aliquot 100
L at . -
Quenching: Add 200
L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins. Centrifuge (10,000g, 10 min). -
Analysis: Inject supernatant onto RP-HPLC (C18 column).
-
Calculation: Plot % remaining peak area vs. time. Fit to first-order decay (
) to determine .
Expected Outcome:
-
-Phe Control:
hours.[2] -
-Phe Analog:
hours (often stable for days).
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link
-
Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link
-
Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link
Sources
Comparative study of asymmetric synthesis routes to (S)-3-amino-3-phenylpropionic acid
Executive Summary
(S)-3-Amino-3-phenylpropionic acid is a critical chiral
Unlike
The Three Strategic Routes
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: The industrial "gold standard" for atom economy and scalability.
-
Biocatalytic Kinetic Resolution: The environmentally benign route, ideal for mild conditions but yield-limited.
-
Diastereoselective Mannich (Ellman Auxiliary): The versatile medicinal chemistry route, offering high predictability and purity.
Decision Matrix: Selecting the Right Route
The following decision tree illustrates the logical selection process based on project constraints (Scale, Cost, Purity).
Figure 1: Strategic decision matrix for selecting the synthesis route.
Detailed Technical Analysis
Route A: Asymmetric Hydrogenation (The Scalable Standard)
Mechanism: Enantioselective reduction of a
-
Critical Reagents: [Rh(COD)2]BF4, (S,S)-Me-DuPhos.
-
Precursor: Methyl (E)-3-acetamido-3-phenylacrylate.
-
Stereochemistry Control: The rigid chiral pocket of the DuPhos ligand dictates the face of alkene coordination. For (S)-
-phenylalanine, the (S,S)-Me-DuPhos ligand is typically employed (Heller et al.).
Pros:
-
Speed: High Turnover Frequency (TOF).
-
Clean: No stoichiometric chiral waste.
Cons:
-
Cost: Rhodium and chiral phosphines are expensive.
-
Sensitivity: Catalysts are air-sensitive; requires high-pressure hydrogenation equipment.
Route B: Biocatalytic Kinetic Resolution (The Green Approach)
Mechanism: Enzymatic hydrolysis of the racemic ethyl ester or acylation of the racemic amine. Lipases distinguish between enantiomers based on the fit within the active site.
-
Critical Reagent: Lipase PS (Burkholderia cepacia) or CAL-B (Candida antarctica).
-
Workflow: Racemic Ester + Buffer + Lipase
(S)-Acid + (R)-Ester. -
Stereochemistry Control: Lipase PS typically exhibits high (S)-selectivity for hydrolysis of phenyl-substituted esters.
Pros:
-
Conditions: Ambient temperature, aqueous/organic biphasic media.
-
Equipment: Standard stirrers; no high pressure needed.
-
Cost: Enzymes are renewable and reusable (if immobilized).
Cons:
-
Yield Cap: Maximum 50% yield for kinetic resolution (unless Dynamic Kinetic Resolution is used).
-
Purification: Requires separation of acid product from unreacted ester.
Route C: Ellman Auxiliary (The MedChem Standard)
Mechanism: Diastereoselective addition of a lithium enolate to a chiral sulfinimine.
-
Critical Reagent: (R)-tert-butanesulfinamide (Note: To get the (S)-amine, the (R)-auxiliary is often required due to the transition state model).
-
Workflow: Benzaldehyde + (R)-tBS
Imine + Li-Enolate Acid Hydrolysis. -
Stereochemistry Control: The cyclic chair-like transition state (Zimmerman-Traxler model) ensures high diastereomeric ratios (dr > 95:5).
Pros:
-
Predictability: Highly reliable for various analogs.
-
Purity: Diastereomers can be separated by chromatography/crystallization before the final step.
-
Flexibility: Allows access to diverse derivatives by changing the enolate.
Cons:
-
Steps: Linear sequence is longer (Condensation
Addition Cleavage). -
Atom Economy: Stoichiometric loss of the sulfinyl group upon deprotection.
Comparative Data Summary
| Metric | Asymmetric Hydrogenation | Biocatalytic Resolution | Ellman Auxiliary |
| Theoretical Yield | 100% | 50% (Kinetic) | >85% (Chemical) |
| Enantiomeric Excess | 95-99% | >99% (at 50% conv.) | >98% (after purif.) |
| Scalability | High (kg to ton) | Medium (kg) | Low to Medium (g to kg) |
| Cost Driver | Catalyst (Rh/Ligand) | Enzyme/Yield Loss | Auxiliary Reagent |
| Time to Result | Fast (Reaction time <24h) | Slow (Reaction time 24-48h) | Medium (3-step process) |
| Green Metric (E-factor) | Low (Best) | Medium | High (Worst) |
Experimental Protocols
Protocol A: Rh-Catalyzed Hydrogenation (Target: 10g Scale)
Reference Grounding: Heller, D. et al. J. Org. Chem.
-
Catalyst Prep: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH (10 mL). Stir for 15 min until the solution turns orange-red.
-
Substrate Loading: Dissolve methyl (E)-3-acetamido-3-phenylacrylate (10 g) in degassed MeOH (90 mL) in a stainless steel autoclave.
-
Reaction: Inject the catalyst solution. Pressurize to 5 bar (75 psi) H2.
-
Process: Stir at 25°C for 12 hours. Monitor H2 uptake.
-
Workup: Vent H2. Concentrate solvent. The catalyst residue is removed via filtration through a short silica plug.
-
Deprotection: Reflux in 6M HCl to remove the acetyl and methyl groups to yield the free amino acid HCl salt.
Protocol C: Ellman Sulfinamide Synthesis (Target: 5g Scale)
Reference Grounding: Tang, T. P.[4] & Ellman, J. A. J.[4] Org. Chem.
Step 1: Imine Formation
-
Combine benzaldehyde (5.0 g, 47 mmol), (R)-tert-butanesulfinamide (5.7 g, 47 mmol), and Ti(OEt)4 (2 equiv) in THF.
-
Stir at RT for 24h. Pour into brine, filter Ti salts, and concentrate. Yields (R)-N-benzylidene-2-methylpropane-2-sulfinamide.
Step 2: Enolate Addition
-
Prepare Li-enolate: To methyl acetate (1.2 equiv) in THF at -78°C, add LDA (1.3 equiv). Stir 30 min.
-
Add solution of sulfinimine (from Step 1) in THF slowly at -78°C.
-
Stir 4h at -78°C. Quench with sat. NH4Cl.
-
Extract with EtOAc. Purify by column chromatography. Critical Checkpoint: Verify diastereomeric ratio (dr) by HPLC.[5]
Step 3: Cleavage
-
Dissolve the sulfinamido ester in MeOH. Add 4M HCl in dioxane (excess).
-
Stir 30 min at RT. Concentrate to dryness.
-
Precipitate the (S)-
-phenylalanine methyl ester hydrochloride with Et2O.
Visualization of Pathways
Pathway A: Catalytic Cycle (Rh-DuPhos)
The efficiency of Route A relies on the coordination of the enamide to the metal center.
Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Pathway C: Ellman Auxiliary Workflow
Visualizing the stereochemical induction.
Figure 3: Step-by-step workflow for the Ellman auxiliary route.
References
-
Heller, D., et al. "Asymmetric Hydrogenation of beta-Acylamino Acrylates." Journal of Organic Chemistry, 2001.
-
Tang, T. P.[4] & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 1999.[4]
-
Soloshonok, V. A., et al. "Biocatalytic Resolution of beta-Amino Acids." Tetrahedron: Asymmetry, 1995.
-
Burk, M. J., et al. "Efficient Asymmetric Hydrogenation with DuPhos Ligands." Journal of the American Chemical Society, 1993.
-
Amano Enzyme Inc. "Lipase PS Amano IM Technical Data Sheet."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
